

A Historical Literature Review of 2-Phenylphenol as a Fungicide

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Compound of Interest

Compound Name: 2-Phenylphenol

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An In-depth Technical Guide

This whitepaper provides a comprehensive historical and technical overview of **2-phenylphenol** (OPP), a significant compound in the history of fungal control. From its early evaluations to its widespread use as a post-harvest fungicide, this document delves into its mechanism of action, applications, and the scientific methodologies used to establish its efficacy. This guide is intended for researchers, scientists, and professionals in the fields of agriculture, food science, and drug development.

Introduction

2-Phenylphenol (o-phenylphenol, OPP) is an aromatic organic compound, chemically identified as [1,1'-Biphenyl]-2-ol.[1] It presents as a white, crystalline solid and has been recognized for its potent, broad-spectrum antimicrobial properties for over four decades.[1][2][3] Its primary application has been as a post-harvest agricultural fungicide, particularly for protecting citrus fruits and other crops from microbial damage during storage and transit.[1][4][5] Beyond agriculture, OPP and its sodium salt, sodium o-phenylphenate (SOPP), have been utilized in a variety of settings, including as a general surface disinfectant in households and hospitals, and as a preservative in textiles, adhesives, and cosmetics.[1][2][3][6][7] The fungicidal action of **2-phenylphenol** is attributed to its ability to disrupt fungal enzyme activity, compromise cell membrane integrity, and inhibit spore germination.[4][6]

Historical Development and Regulatory Evaluation

The use of **2-phenylphenol** and its sodium salt as a tool against microbial spoilage dates back many decades.^[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) first evaluated these compounds in 1962 for their use in the post-harvest treatment of fruits and vegetables.^[5] Subsequent evaluations by JECFA in 1964 provided specifications for their identity and purity and established an Acceptable Daily Intake (ADI).^[5] By 1969, the Joint Meeting on Pesticide Residues (JMPR) had recommended Maximum Residue Limits (MRLs) for OPP and its salt in several fruits.^{[2][5]} These early evaluations solidified the role of **2-phenylphenol** in the food industry as a reliable agent to prevent losses from rots and molds.^[2] Its extensive global use over the years in various formulations, including wax coatings and dips, has demonstrated its efficacy in real-world conditions.^{[2][4]}

Physicochemical Properties

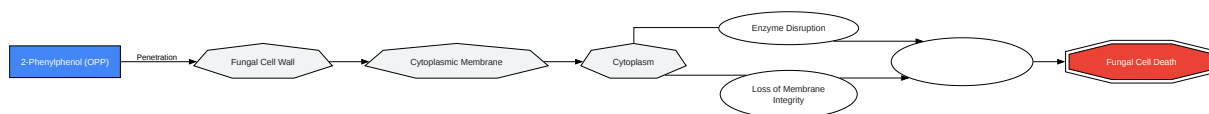
The physical and chemical characteristics of **2-phenylphenol** are fundamental to its application and activity.

Property	Value
Chemical Formula	C ₁₂ H ₁₀ O
Molar Mass	170.211 g·mol ⁻¹ ^[1]
Appearance	White, crystalline solid ^{[1][6]}
Melting Point	55.5 to 57.5 °C ^[1]
Boiling Point	280 to 284 °C ^[1]
Density	1.293 g/cm ³ ^[1]
Water Solubility	Moderately soluble (< 0.1 g in 1 ml) ^{[2][4]}
Synonyms	o-Phenylphenol, 2-Biphenylol, 2-Hydroxybiphenyl ^[1]

Mechanism of Fungicidal Action

2-Phenylphenol operates as a broad-spectrum, contact fungicide.^[4] Its chemical structure enables it to penetrate the cell walls of fungi and bacteria.^[7] The primary mechanism involves the disruption of critical cellular functions. It is understood to infect the cell wall, the cytoplasmic

membrane, and the cytoplasm, leading to the inhibition of fungal growth and sporulation.[6] This multi-faceted attack includes interfering with key fungal enzyme activities and compromising the integrity of the cell membrane, ultimately leading to cell death.[4]



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Caption: Proposed mechanism of action for **2-phenylphenol** as a fungicide.

Historical Applications in Fungal Control

The primary and most well-documented use of **2-phenylphenol** is in agriculture, specifically for post-harvest disease control. It is also a versatile disinfectant used in numerous industrial and domestic applications.

Application Area	Specific Use	Target Pathogens (Examples)
Agriculture (Post-Harvest)	Wax coating or dip for citrus fruits, pears, apples, carrots, peaches, plums.[1][2][6]	Penicillium spp., Rhizopus spp., and other molds and rots. [6]
Disinfection of seed boxes, crates, and other wooden containers.[1][2]	General microbial contamination.	
Disinfection	General surface disinfectant for hospitals, veterinary clinics, food processing plants.[1][6]	Broad-spectrum bacteria and fungi.
Material Preservation	Preservative in textiles, leather, paper, adhesives, and oil-water emulsions.[2][3]	Mildew and other degrading microbes.
Additive in fungicidal paints and industrial lubricants.[7]	Mold and fungal growth in damp environments.	
Stabilizer in rubber and plastics manufacturing.[3][7][8]	Microbial degradation.	

Quantitative Data on Efficacy and Residues

While much of the early literature describes the efficacy of **2-phenylphenol** qualitatively, regulatory submissions and later studies provide quantitative data. The acceptable level of residues on treated produce has been a key focus of bodies like the JMPR.

Crop	Application Method	Application Rate	Residue Level (MRL/Detected)	Reference
Pears	Post-harvest dip	4900 mg/L	<0.1 mg/kg - 1.4 mg/kg	[9]
Citrus Fruits	Post-harvest treatment	0.8% in wax	LOD: 0.10 mg/kg	[2][5]
Carrots	Post-harvest treatment	0.5% in wax	Not specified	[2]
Peaches	Post-harvest treatment	0.2% in wax	Not specified	[2]

Note: MRLs (Maximum Residue Limits) and detected levels can vary significantly based on the specific treatment protocol, storage time, and analytical methods used.

Experimental Protocols

The evaluation of **2-phenylphenol**'s fungicidal properties has relied on standardized microbiological and analytical chemistry methods.

Antifungal Activity Assessment

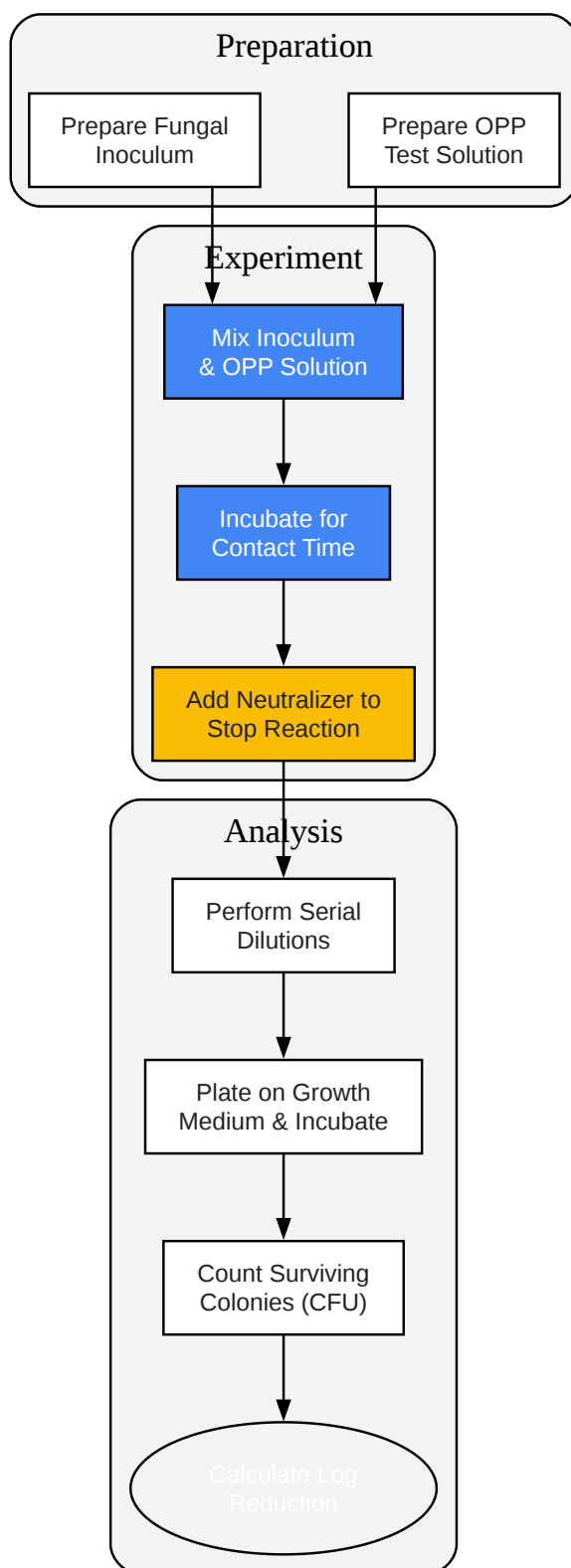
A common historical method for determining the efficacy of disinfectants is the quantitative suspension test. One such example is the standard French method by the Association Française de Normalisation (AFNOR).[10]

Principle of the In-Vitro Dilution Quantitative Suspension Test: This method evaluates the ability of a chemical at a specific concentration to reduce the population of a known microorganism in suspension under defined conditions (time, temperature, interfering substances).

Generalized Protocol:

- **Preparation of Inoculum:** A standardized suspension of the target fungus (e.g., *Penicillium digitatum*) is prepared to a specific cell density.

- **Test Solution:** A solution of **2-phenylphenol** is prepared at the desired test concentration.
- **Contact:** A precise volume of the fungal inoculum is added to the **2-phenylphenol** solution. The mixture is incubated for a predetermined contact time (e.g., 5-60 minutes).
- **Neutralization:** After the contact time, the antimicrobial action is stopped by adding a validated neutralizer. This is a critical step to prevent the fungicide from continuing to act after the intended exposure time.
- **Enumeration:** The number of surviving fungal cells is determined by plating serial dilutions of the neutralized mixture onto an appropriate growth medium.
- **Calculation:** The reduction in viable cell count is calculated by comparing the number of survivors in the test solution to the initial inoculum count. The result is often expressed as a logarithmic reduction.



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Caption: Generalized workflow for an in-vitro antifungal suspension test.

Residue Analysis in Produce

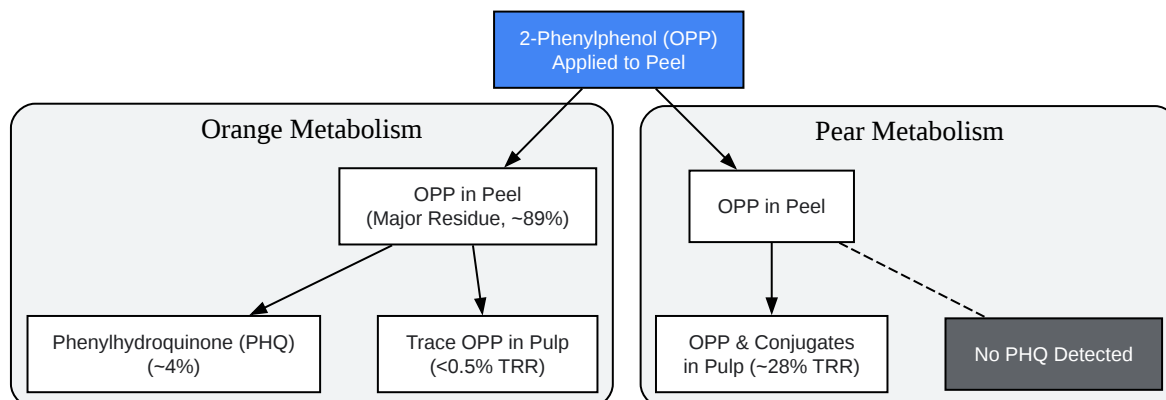
Determining the amount of **2-phenylphenol** remaining on treated produce is crucial for regulatory approval and consumer safety.

Generalized Protocol for Residue Analysis:

- **Sample Preparation:** A representative sample of the treated fruit (e.g., the peel of citrus) is homogenized.
- **Extraction:** The homogenized sample is extracted with an organic solvent (e.g., hexane, followed by methanol) to dissolve the **2-phenylphenol** residues.^[5]
- **Cleanup:** The extract is "cleaned up" to remove interfering substances (oils, pigments, etc.) that could affect the analysis. This may involve techniques like liquid-liquid partitioning or solid-phase extraction.
- **Analysis:** The cleaned extract is analyzed using analytical instrumentation. Historically, and currently, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for separation and quantification.^[5]
- **Quantification:** The concentration of **2-phenylphenol** is determined by comparing the instrument's response to that of known concentration standards.

Metabolism in Plants

Studies on treated fruit have shown that **2-phenylphenol** does not typically translocate deep into the pulp of some fruits, like oranges, but can be found in the pulp of others, like pears.^[5] The primary residue found is often the parent compound, OPP. However, metabolism can occur, leading to the formation of conjugates and other metabolites like phenylhydroquinone (PHQ) in some instances.^[5]



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Caption: Comparative metabolic pathways of **2-phenylphenol** in oranges and pears.

Conclusion

2-Phenylphenol holds a significant place in the history of fungicides as a highly effective, broad-spectrum antimicrobial agent. Its primary role in preventing post-harvest decay in citrus and other fruits has been critical for the global food supply chain for many decades. While its use has been subject to rigorous toxicological and regulatory scrutiny, leading to defined acceptable intake and residue levels, its historical importance and continued use in specific applications underscore its value. The study of **2-phenylphenol** provides a classic case study in the development, application, and regulation of agricultural fungicides.

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